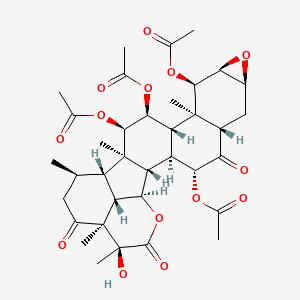

Taccalonolide C

Description

Properties

IUPAC Name |

[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25S)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVUONAHNHYNF-UNCDGHTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)[C@@]2(C)O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Taccalonolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolides represent a unique class of highly oxygenated pentacyclic steroids, first identified in the 1960s, that have garnered significant interest in the field of oncology.[1][2] These natural products are renowned for their potent microtubule-stabilizing activity, a mechanism of action they share with the clinically successful taxane (B156437) drugs.[3][4] However, a key advantage of taccalonolides is their ability to circumvent common mechanisms of taxane resistance, making them promising candidates for the development of next-generation anticancer therapeutics.[3]

This technical guide focuses on the origin of a specific member of this family, Taccalonolide C. While many taccalonolides share a common structural scaffold, this compound possesses a distinct structural feature that sets it apart. This document will delve into the natural source of this compound, its discovery, and the experimental methodologies employed in the isolation and characterization of this class of compounds.

Natural Origin and Discovery

This compound is a naturally occurring steroid isolated from the rhizomes of Tacca plantaginea . The initial discovery and characterization of this compound were reported by Chen et al. in 1988. Plants of the genus Tacca, commonly known as bat flowers, are the exclusive natural source of taccalonolides. To date, over 40 different taccalonolides have been identified from various Tacca species, including T. chantrieri, T. paxiana, and T. integrifolia.

The discovery of the microtubule-stabilizing properties of taccalonolides was the result of a mechanism-based screening program aimed at identifying novel microtubule-disrupting agents from natural product extracts. A crude extract from Tacca chantrieri exhibited Taxol-like microtubule bundling activity, which led to the bioassay-guided purification and identification of taccalonolides E and A as the active constituents.

Structurally, this compound is unique among the taccalonolide family. While most taccalonolides feature a C2-C3 epoxide and a C23-C26 lactone ring, this compound is characterized by a C15-C26 lactone ring . It has been proposed that this compound may be biosynthetically derived from Taccalonolide D through the opening of the C23-C24 lactone ring and subsequent reformation of a new lactone ring with the C15 hydroxyl group.

Biological Activity and Mechanism of Action

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the taccalonolide class of compounds is well-characterized for its potent anticancer properties. The primary mechanism of action for taccalonolides is the stabilization of microtubules . This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis.

The effects of microtubule stabilization by taccalonolides include:

-

Increased density of interphase microtubules.

-

Formation of abnormal mitotic spindles, leading to mitotic arrest in the G2/M phase of the cell cycle.

-

Induction of Bcl-2 phosphorylation.

-

Initiation of apoptosis (programmed cell death).

A significant feature of some of the more potent, recently discovered taccalonolides, such as AF and AJ, is their ability to covalently bind to β-tubulin at aspartate 226 (D226). This covalent modification imparts a unique and highly persistent microtubule-stabilizing effect. While most taccalonolides do not bind to the taxane-binding site on tubulin, this direct interaction has been demonstrated for these newer analogs. The precise binding site and interaction of this compound with tubulin have not been explicitly detailed in the available literature.

Quantitative Data on Taccalonolide Activity

To provide context for the potency of this class of compounds, the following table summarizes the in vitro antiproliferative activities of several key taccalonolides against the HeLa human cervical cancer cell line.

| Taccalonolide | IC50 (nM) in HeLa Cells | Reference |

| Taccalonolide A | >10,000 | |

| Taccalonolide E | 39,500 ± 4700 | |

| Taccalonolide N | 8500 ± 400 | |

| Taccalonolide AA | 32.3 ± 1.9 | |

| Taccalonolide AF | 23 | |

| Taccalonolide AI | 47 ± 3 | |

| Taccalonolide AJ | 4.2 | |

| Taccalonolide T-epoxide | 0.45 | |

| Taccalonolide AI-epoxide | 0.88 ± 0.01 |

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

General Protocol for Taccalonolide Isolation and Purification

This protocol is a generalized procedure based on the methods described for the isolation of various taccalonolides.

-

Extraction:

-

The dried and powdered roots and rhizomes of the Tacca species are extracted with a suitable solvent system, such as a supercritical fluid CO2 extraction with a methanol (B129727) modifier.

-

Alternatively, sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be employed.

-

-

Preliminary Fractionation:

-

The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or open column chromatography on silica (B1680970) gel.

-

A step-wise gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to elute fractions of varying polarity.

-

-

Chromatographic Separation:

-

The fractions showing biological activity (e.g., microtubule stabilization or cytotoxicity) are further purified using a combination of chromatographic techniques.

-

Flash chromatography on silica gel is often used for further separation.

-

High-performance liquid chromatography (HPLC) , using both normal-phase and reversed-phase columns, is employed for the final purification of individual taccalonolides.

-

-

Structure Elucidation:

-

The chemical structure of the purified taccalonolides is determined using a suite of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

-

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

-

Cell Seeding:

-

Human cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the purified taccalonolide (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours).

-

Control wells include cells treated with the vehicle (e.g., DMSO) alone (negative control) and a known cytotoxic agent (positive control).

-

-

MTT Incubation:

-

Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the reduction of MTT by metabolically active cells into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Microtubule Stabilization Assay (Cell-Based)

This assay quantifies the ability of a compound to stabilize cellular microtubules against a depolymerizing agent.

-

Cell Culture and Treatment:

-

HeLa cells are seeded in 96-well plates and allowed to grow for 24 hours.

-

The cells are then treated with the test compound (taccalonolide) at various concentrations for a defined period (e.g., 90 minutes).

-

-

Induction of Microtubule Depolymerization:

-

A microtubule-destabilizing agent, such as combretastatin (B1194345) A4 (CA4) or nocodazole, is added to the wells at a concentration known to induce significant microtubule depolymerization.

-

The cells are incubated for a short period (e.g., 30 minutes) to allow for depolymerization in the absence of a stabilizing agent.

-

-

Cell Lysis and Microtubule Quantification:

-

The cells are permeabilized with a microtubule-stabilizing buffer containing a non-ionic detergent (e.g., Triton X-100).

-

The remaining stabilized microtubule network is fixed with formaldehyde.

-

-

Immunodetection:

-

The fixed microtubules are incubated with a primary antibody against α-tubulin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

-

-

Signal Detection and Analysis:

-

For an enzyme-linked secondary antibody, a chemiluminescent substrate is added, and the luminescence is measured using a plate reader.

-

The signal intensity is proportional to the amount of stabilized microtubules remaining in the cells.

-

The results are expressed as the percentage of microtubules resistant to depolymerization compared to control cells.

-

Visualizations

The following diagrams illustrate key conceptual workflows and pathways related to the study of this compound.

Conclusion

This compound, originating from the plant Tacca plantaginea, represents a structurally unique member of the taccalonolide family of microtubule-stabilizing agents. Its distinct C15-C26 lactone ring sets it apart from the more commonly studied taccalonolides. While specific biological data for this compound is limited, the broader class of taccalonolides demonstrates significant potential as anticancer agents, particularly in the context of drug-resistant tumors. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of this promising class of natural products. Further research into the specific mechanism of action and therapeutic potential of this compound is warranted and could provide valuable insights for the development of novel cancer therapies.

References

- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Microtubule Stability in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 4. Taccalonolide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Isolation of Taccalonolide C from Tacca Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccalonolide C, a member of the highly oxygenated pentacyclic steroid family known as taccalonolides, has garnered significant interest within the scientific community for its potent microtubule-stabilizing activity. Isolated from plants of the Tacca genus, these natural products represent a promising class of compounds for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents its spectroscopic data for structural elucidation, and explores the molecular signaling pathways through which it exerts its cytotoxic effects. This document serves as a critical resource for researchers engaged in natural product chemistry, drug discovery, and cancer biology.

Discovery and Botanical Source

This compound was first isolated from the rhizomes of Tacca plantaginea, a species of flowering plant in the yam family Dioscoreaceae.[1] The initial discovery of taccalonolides dates back to the investigation of the "bitter principle" of Tacca species.[2] Structurally, this compound is unique among the taccalonolides as it possesses a C15–C26 lactone ring, which is thought to be derived from the rearrangement of the more common C23–C24 lactone ring found in compounds like Taccalonolide D.[1]

The primary plant sources for taccalonolides include Tacca plantaginea, Tacca chantrieri, and Tacca paxiana.[1] These plants have a history of use in traditional medicine, which prompted scientific investigation into their chemical constituents and biological activities.

Isolation and Purification of this compound

The isolation of this compound from Tacca plantaginea is a multi-step process involving extraction and chromatographic separation. While a specific yield for this compound is not widely reported, the general yield of taccalonolides from Tacca rhizomes is noted to be significantly higher than that of paclitaxel (B517696) from the bark of the Pacific Yew. The following is a representative experimental protocol for the isolation and purification of taccalonolides, which can be adapted for the specific isolation of this compound.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction

-

Plant Material Preparation: Freshly collected rhizomes of Tacca plantaginea are washed, air-dried, and then ground into a fine powder.

-

Extraction: The powdered rhizomes are subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), at room temperature for an extended period.[1] Alternatively, supercritical fluid CO₂ extraction with a methanol modifier can be employed for a more efficient and environmentally friendly extraction of these lipophilic compounds.[3]

2.1.2. Chromatographic Purification

-

Initial Fractionation: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Silica (B1680970) Gel Column Chromatography: The fraction enriched with taccalonolides (typically the chloroform or ethyl acetate fraction) is subjected to flash chromatography on a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and acetone, to yield several sub-fractions.[3]

-

High-Performance Liquid Chromatography (HPLC): The fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are further purified by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water to afford pure this compound.[3]

Workflow for this compound Isolation

Structural Elucidation and Data Presentation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Parameter | Value | Reference |

| Molecular Formula | C₃₄H₄₄O₁₃ | [1] |

| Molecular Weight | 660.7 g/mol | Calculated |

| ¹H NMR (CDCl₃, 500 MHz) | Characteristic signals include multiple acetyl methyl protons (δ 1.9-2.2 ppm), steroidal methyl protons (δ 0.7-1.7 ppm), oxygenated methines (δ 3.5-5.5 ppm), and epoxide protons (δ 3.3-3.5 ppm). | [4][5] |

| ¹³C NMR (CDCl₃, 125 MHz) | Key resonances include carbonyl carbons of acetyl and lactone groups (δ 170-210 ppm), oxygenated carbons (δ 70-80 ppm), and epoxide carbons (δ 50-60 ppm). | [3][4] |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | The protonated molecule [M+H]⁺ is observed, confirming the molecular formula. | [4][6] |

Mechanism of Action and Signaling Pathways

Taccalonolides, including this compound, exert their cytotoxic effects primarily through the stabilization of microtubules. This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis.

Microtubule Stabilization and Mitotic Arrest

Taccalonolides bind to tubulin, the protein subunit of microtubules, and promote its polymerization while inhibiting depolymerization. This leads to an accumulation of abnormally stable microtubules within the cell.[7] During mitosis, the highly dynamic mitotic spindle is particularly sensitive to these effects. The presence of stabilized microtubules prevents the proper formation and function of the mitotic spindle, leading to the arrest of the cell cycle in the G2/M phase.[8]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2.[8] Phosphorylated Bcl-2 is inactivated, leading to the loss of mitochondrial membrane integrity and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death. Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway has been implicated in taccalonolide-induced apoptosis.[8]

Signaling Pathway Diagram

Experimental Evaluation of Microtubule Stabilization

The microtubule-stabilizing effects of this compound can be visualized and quantified using immunofluorescence microscopy. This technique allows for the direct observation of changes in the microtubule network within cells upon treatment with the compound.

Experimental Protocol: Immunofluorescence Staining of Microtubules

5.1.1. Cell Culture and Treatment

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) onto sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.

-

Drug Treatment: Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified period (e.g., 18-24 hours).

5.1.2. Fixation and Permeabilization

-

Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C for better microtubule visualization.[9][10]

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular structures.[9]

5.1.3. Immunostaining

-

Blocking: Incubate the cells with a blocking buffer (e.g., 1-5% bovine serum albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[10]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.[10]

5.1.4. Mounting and Imaging

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Microscopy: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of both control and treated cells to observe changes in microtubule morphology, such as increased density and bundling.[11]

Experimental Workflow for Microtubule Bundling Assay

Conclusion

This compound, a unique steroid from Tacca plantaginea, represents a valuable lead compound in the development of novel microtubule-stabilizing anticancer agents. Its distinct chemical structure and potent biological activity underscore the importance of natural products in drug discovery. The detailed protocols and data presented in this guide provide a foundational resource for researchers aiming to further investigate the therapeutic potential of this compound and other related taccalonolides. Future research may focus on optimizing its synthesis, elucidating more detailed structure-activity relationships, and exploring its efficacy in preclinical and clinical settings.

References

- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. ulab360.com [ulab360.com]

- 11. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Taccalonolide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccalonolide C, a member of the complex pentacyclic steroid family of taccalonolides, presents a unique structural scaffold that distinguishes it from its congeners. Isolated from the rhizomes of Tacca plantaginea, this natural product exhibits the characteristic microtubule-stabilizing activity associated with the taccalonolide class, making it a molecule of significant interest in the field of cancer research and drug development. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of this compound, intended to serve as a foundational resource for researchers.

Chemical Structure and Stereochemistry

This compound is a highly oxygenated pentacyclic steroid derivative. Its core structure is based on a complex 6-6-6-5-6 fused ring system. The most distinguishing feature of this compound, setting it apart from the majority of other taccalonolides, is the presence of a unique six-membered δ-lactone ring formed between the C-15 hydroxyl group and the C-26 carboxyl group.[1][2] This is in contrast to the more common γ-lactone ring between C-23 and C-26 found in taccalonolides like Taccalonolide A.[3]

It has been proposed that this compound may be biosynthetically derived from Taccalonolide D through the opening of a C23-C24 lactone ring, followed by a new lactonization event involving the C-15 hydroxyl group.[1][2] Like many other taccalonolides, this compound possesses a ketone group at the C-6 position.[1][2]

The full stereochemical configuration of this compound, while established in its initial discovery, is not widely available in recent literature. However, based on the general stereochemistry of the taccalonolide family, it is understood to possess a multitude of chiral centers, contributing to its complex three-dimensional architecture.

Below is a two-dimensional representation of the core taccalonolide skeleton with numbering, highlighting the key functional groups and the unique lactone ring of this compound.

Caption: Key structural features of this compound.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to multiple acetyl groups, methyl groups (singlets and doublets), oxygenated methines, and protons adjacent to the epoxide and lactone rings.[4][5] |

| ¹³C NMR | Resonances for carbonyl carbons (ketone, ester, and acetyls), olefinic carbons, carbons of the epoxide ring, and numerous sp³ carbons of the steroid backbone.[4] |

| Mass Spec. | A molecular ion peak consistent with its chemical formula, along with fragmentation patterns characteristic of the loss of acetyl groups and other functional moieties.[1] |

Experimental Protocols

Isolation and Purification of Taccalonolides (General Protocol)

While a specific protocol for this compound is not detailed in recent literature, the following is a generalized workflow for the isolation of taccalonolides from Tacca species, which would be adapted for the specific purification of this compound.[4]

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Taccalonolides, as a class, are potent microtubule-stabilizing agents.[6][7][8] This mechanism of action is similar to that of the widely used anticancer drug paclitaxel. By binding to tubulin, taccalonolides promote the polymerization of microtubules and inhibit their depolymerization.[9] This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[6]

A key advantage of some taccalonolides is their ability to circumvent common mechanisms of drug resistance that affect taxanes, such as those mediated by P-glycoprotein efflux pumps.[3] More recent research on potent taccalonolides like AF and AJ has revealed a covalent binding mechanism to β-tubulin, which may contribute to their persistent biological effects.[7][9] While specific studies on the signaling pathways directly modulated by this compound are limited, the downstream effects of microtubule stabilization are well-documented for the taccalonolide family.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound represents a structurally unique member of the taccalonolide family with significant potential in the development of novel anticancer therapeutics. Its distinct C15-C26 lactone ring offers a different scaffold for structure-activity relationship studies compared to other taccalonolides. Further investigation into its specific biological activities, binding kinetics with tubulin, and efficacy in drug-resistant cancer models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in these future endeavors.

References

- 1. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Microtubule-Targeting Mechanism of Taccalonolides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The vast majority of research on the mechanism of action of taccalonolides has focused on specific members of this class, such as Taccalonolide A, E, AF, and AJ. Detailed experimental data for Taccalonolide C is not widely available in the current scientific literature. This guide provides a comprehensive overview of the established mechanism of action for the taccalonolide class, which is presumed to be broadly applicable to its members. The specific activity of this compound will depend on its unique structural features, most notably the presence or absence of a C22-C23 epoxide group.

Executive Summary

Taccalonolides are a class of highly oxygenated, pentacyclic steroids isolated from plants of the Tacca genus. They represent a novel class of microtubule-stabilizing agents with potent anticancer properties. Unlike taxanes, which are widely used in chemotherapy, certain taccalonolides exhibit a unique mechanism of action characterized by covalent binding to β-tubulin. This irreversible interaction leads to profound microtubule stabilization, mitotic arrest, and subsequent apoptosis. A key structural feature for this potent activity is the presence of a C22-C23 epoxide, which is absent in some naturally occurring taccalonolides. This guide details the molecular mechanism of action of taccalonolides, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the associated cellular pathways and workflows.

Core Mechanism of Action on Microtubules

The primary molecular target of the most potent taccalonolides is the tubulin heterodimer, the fundamental building block of microtubules. Their interaction leads to a cascade of cellular events culminating in cell death.

Covalent Binding to β-Tubulin

The most significant feature of potent taccalonolides, such as Taccalonolide AJ, is their ability to form a covalent bond with β-tubulin.[1][2] This irreversible binding is mediated by a nucleophilic attack from the carboxylate group of the aspartate residue at position 226 (D226) of β-tubulin on the C22 of the taccalonolide's C22-C23 epoxide ring.[2][3] This covalent modification locks the taccalonolide onto the tubulin molecule.

This compound belongs to a structural subclass with a C15-C26 lactone ring, differing from the more extensively studied Taccalonolide A and E, which have a C23-C26 lactone ring.[4] The presence of the C22-C23 epoxide is critical for the covalent binding and high potency of taccalonolides. Taccalonolides lacking this epoxide, such as Taccalonolide A and B, do not directly interact with purified tubulin and exhibit significantly lower antiproliferative activity. Their cellular activity is thought to be mediated through other cellular factors or potential metabolic activation.

Microtubule Stabilization and Polymerization

The binding of epoxidized taccalonolides to β-tubulin promotes microtubule polymerization and enhances the stability of existing microtubules. This stabilization is distinct from that of other microtubule stabilizers like paclitaxel (B517696). Taccalonolide-induced microtubules are exceptionally resistant to depolymerization by cold temperatures.

Interestingly, the kinetics of tubulin polymerization induced by taccalonolides differ from that of paclitaxel. While paclitaxel significantly shortens the nucleation lag phase, taccalonolides like AJ enhance the rate and extent of polymerization without a noticeable effect on nucleation. This suggests a distinct binding site and/or a different allosteric effect on tubulin conformation.

Disruption of Microtubule Dynamics and Mitosis

The profound stabilization of microtubules by taccalonolides disrupts their dynamic instability, which is essential for proper mitotic spindle formation and function. This leads to:

-

Formation of Aberrant Mitotic Spindles: Cells treated with taccalonolides exhibit multipolar spindles and abnormal asters, which are ineffective for proper chromosome segregation.

-

Mitotic Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by Bcl-2 phosphorylation and caspase activation.

Quantitative Data

The biological activity of taccalonolides varies significantly based on their chemical structure, particularly the presence of the C22-C23 epoxide.

Antiproliferative Activity of Taccalonolides

The following table summarizes the half-maximal inhibitory concentrations (IC50) for various taccalonolides against the HeLa cervical cancer cell line. The dramatic increase in potency upon epoxidation is evident.

| Taccalonolide | Parent Compound IC50 (nM) | Epoxidized Form IC50 (nM) | Fold Increase in Potency |

| Taccalonolide A | 594 | 23 (AF) | ~26 |

| Taccalonolide B | >3000 | 4.2 (AJ) | >714 |

| Taccalonolide E | 644 | Not Reported | - |

| Taccalonolide N | 247 | Not Reported | - |

| Taccalonolide T | 335 | 0.43 | ~779 |

| Taccalonolide AI | 47 | 0.88 | ~53 |

Effects of Taccalonolide AJ on Tubulin Polymerization

The following table presents quantitative data on the effect of Taccalonolide AJ on the polymerization of purified tubulin, compared to a vehicle control.

| Parameter | Vehicle | 10 µM Taccalonolide AJ |

| Lag Time (min) | >30 | ~5 |

| Max Polymerization Rate (relative to vehicle) | 1 | 4.7-fold increase |

| Total Polymer Formed (relative to vehicle) | 1 | 2-fold increase |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of taccalonolides.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Taccalonolide stock solution in DMSO

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a 2 mg/mL solution of tubulin in ice-cold G-PEM buffer containing 10% glycerol. Keep on ice.

-

Add the taccalonolide or vehicle (DMSO) to the wells of the 96-well plate.

-

Add the tubulin solution to each well to achieve the final desired concentration of the taccalonolide. The final volume should be 100-200 µL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

For cold-induced depolymerization studies, after the polymerization reaches a plateau, transfer the plate to 4°C for 30 minutes and then return it to 37°C, continuing to monitor the absorbance.

Immunofluorescence Staining of Cellular Microtubules

This method allows for the visualization of the effects of taccalonolides on the microtubule network within cells.

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

Glass coverslips

-

Taccalonolide stock solution in DMSO

-

Methanol (B129727) (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Primary antibody: mouse anti-β-tubulin

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of taccalonolide or vehicle for 18-24 hours.

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 30 minutes.

-

Incubate the cells with the primary anti-β-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule structures using a fluorescence microscope.

Sulforhodamine B (SRB) Proliferation Assay

This colorimetric assay is used to determine the antiproliferative effects of taccalonolides on cancer cell lines.

Materials:

-

HeLa cells (or other adherent cancer cell line)

-

Cell culture medium and supplements

-

Taccalonolide stock solution in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the taccalonolide or vehicle for 72 hours.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Stain the cells by adding 100 µL of SRB solution to each well and incubating for 30 minutes at room temperature.

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of Taccalonolide-Induced Apoptosis

Caption: Cellular pathway of epoxidized taccalonolides.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for the turbidimetric tubulin polymerization assay.

Experimental Workflow for Immunofluorescence Staining

Caption: Workflow for visualizing cellular microtubules.

References

- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Taccalonolide C as a Microtubule-Stabilizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The taccalonolides represent a unique class of microtubule-stabilizing agents with significant potential in oncology.[1][2][3] Unlike taxanes, which are mainstays in cancer chemotherapy, taccalonolides exhibit efficacy in drug-resistant cancer models, suggesting a distinct mechanism of action.[2][3] This technical guide focuses on Taccalonolide C and the broader taccalonolide family, providing an in-depth overview of their mechanism of action, available quantitative data, and detailed experimental protocols for their characterization. While specific data for this compound is limited in the current literature, this guide leverages the extensive research on closely related taccalonolides to provide a comprehensive understanding of this promising class of compounds.

Introduction to Taccalonolides

Taccalonolides are highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca.[2] Their discovery as microtubule-stabilizing agents has opened new avenues for the development of anticancer therapeutics, particularly for tumors that have developed resistance to existing microtubule-targeting drugs.[2][3]

A Unique Mechanism of Microtubule Stabilization

Early studies revealed that taccalonolides induce microtubule bundling and mitotic arrest, similar to taxanes.[4] However, a key distinction lies in their interaction with tubulin. The more potent taccalonolides, particularly those with a C22-C23 epoxide group, have been shown to covalently bind to β-tubulin at the D226 residue.[5] This covalent modification results in a highly stable microtubule polymer, which is resistant to depolymerization. This irreversible binding may contribute to their high cellular persistence and ability to overcome certain drug resistance mechanisms.[5][6]

While most taccalonolides possess a C23-C26 lactone ring, this compound is noted to be an exception.[7] It has been suggested that this compound may be derived from Taccalonolide D through the opening of a C23–C24 lactone ring and subsequent reformation of a new lactone ring with the C15 hydroxyl group.[2][8]

Quantitative Data: Potency and Efficacy

Table 1: In Vitro Antiproliferative Activity of Natural Taccalonolides

| Taccalonolide | Cell Line | IC50 (nM) | Reference |

| A | HeLa | 594 | [9] |

| AA | HeLa | 32.3 | [9] |

| B | HeLa | 190 | [9] |

| E | HeLa | 644 | [9] |

| N | HeLa | 247 | [9] |

| R | HeLa | 13,000 | [9] |

| T | HeLa | 335 | [9] |

| Z | HeLa | 120 | [9] |

| AF | HeLa | 23 | [5] |

| AI | HeLa | 47 | [5] |

Table 2: In Vitro Antiproliferative Activity of Semi-Synthetic Taccalonolides

| Taccalonolide | Cell Line | IC50 (nM) | Reference |

| AJ (epoxidation of B) | HeLa | 4.2 | [10] |

| T-epoxide | HeLa | 0.43 | [11] |

| AI-epoxide | HeLa | 0.88 | [11] |

Note: The epoxidation of the C-22,23 double bond has been shown to significantly increase the potency of taccalonolides.[10][11]

Signaling Pathways and Cellular Effects

Taccalonolide-induced microtubule stabilization triggers a cascade of cellular events, ultimately leading to apoptosis. The primary cellular effects include the bundling of interphase microtubules and the formation of abnormal mitotic spindles, leading to mitotic arrest at the G2/M phase of the cell cycle.[4][5][9] This sustained mitotic arrest activates apoptotic signaling pathways.

Apoptotic Signaling Pathway

The prolonged mitotic arrest induced by taccalonolides leads to the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating its protective function. This, in turn, leads to the activation of effector caspases, such as caspase-3, which execute the apoptotic program, resulting in programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of microtubule-stabilizing agents like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Paclitaxel)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

-

Pre-warm the microplate reader to 37°C.

-

On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

-

Pipette 10 µL of 10x concentrated this compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time.

-

Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

-

Calculate the percentage of polymerization relative to the vehicle control.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa) on sterile glass coverslips

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (1-5% BSA in PBST)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips and allow them to adhere and grow to 50-70% confluency.

-

Drug Treatment: Treat cells with the desired concentrations of this compound or vehicle for the desired time period (e.g., 18-24 hours).

-

Fixation:

-

Paraformaldehyde: Gently wash cells with pre-warmed PBS, then fix with 4% PFA in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

-

Methanol (B129727): Gently wash cells with pre-warmed PBS, then fix with ice-cold methanol for 5-10 minutes at -20°C. Wash three times with PBS.

-

-

Permeabilization (for PFA fixation): Incubate cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.

-

Blocking: Incubate cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

-

Washing: Wash the coverslips three times with PBST for 5 minutes each.

-

Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei. Wash twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with this compound.

Materials:

-

Cultured cells in a 96-well plate

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)

-

Multi-well spectrophotometer (570 nm absorbance)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle and incubate for the desired period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion and Future Directions

The taccalonolides, as a class, represent a highly promising group of microtubule-stabilizing agents with a unique mechanism of action that allows them to circumvent common mechanisms of drug resistance. While specific data on this compound is currently limited, the extensive research on other taccalonolides provides a strong foundation for its potential as an anticancer agent. Future research should focus on the isolation and characterization of this compound to determine its specific potency and efficacy. Further investigation into the structure-activity relationships within the taccalonolide family will be crucial for the design and synthesis of novel analogs with improved therapeutic windows and pharmacokinetic properties, ultimately paving the way for their potential clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 9. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

Taccalonolide C and Its Analogs: A Technical Guide to Their Unique Interaction with Tubulin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The taccalonolides are a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca. While initially characterized by their modest cytotoxic activities, the discovery of potent C-22,23 epoxidized analogs, such as taccalonolides AF and AJ, has unveiled a unique mechanism of microtubule stabilization, positioning them as promising next-generation anticancer agents. Unlike taxanes, which bind non-covalently to the microtubule lumen, these epoxy-taccalonolides form a covalent bond with β-tubulin, leading to profound and persistent microtubule stabilization. This distinct mechanism allows them to circumvent common taxane (B156437) resistance pathways. This technical guide provides an in-depth exploration of the interaction between taccalonolides and tubulin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. While much of the detailed research has focused on potent analogs, this guide will reference Taccalonolide C within the broader context of this important class of natural products.

The Unique Covalent Interaction with β-Tubulin

The defining feature of the potent taccalonolides, particularly those possessing a C-22,23 epoxide ring, is their ability to act as microtubule-stabilizing agents through a novel covalent binding mechanism.

Mechanism of Action:

-

Covalent Adduct Formation: X-ray crystallography studies have revealed that the C-22,23 epoxy group of potent taccalonolides, such as taccalonolide AJ, covalently binds to the aspartate 226 (D226) residue of β-tubulin.[1][2][3] This irreversible binding is a key differentiator from other microtubule stabilizers like paclitaxel.

-

Conformational Changes: This covalent modification induces a conformational shift in the M-loop of β-tubulin, which is thought to facilitate tubulin polymerization and enhance the stability of the microtubule lattice.[2]

-

Distinct from other Stabilizers: The taccalonolides enhance the extent of tubulin polymerization without significantly affecting the time required for nucleation, a kinetic profile that distinguishes them from both taxane-site and laulimalide-site binders.[4]

Quantitative Data on Taccalonolide Activity

The antiproliferative activity and effect on tubulin polymerization of various taccalonolides have been quantified in numerous studies. While specific data for this compound is limited in the reviewed literature, the following tables summarize key quantitative findings for its more extensively studied analogs. The data for these analogs provide a valuable benchmark for the taccalonolide class.

Table 1: Antiproliferative Activity of Taccalonolide Analogs in HeLa Cells

| Taccalonolide Analog | IC50 (nM) in HeLa Cells | Reference(s) |

| Taccalonolide A | 594 | |

| Taccalonolide B | 190 | |

| Taccalonolide E | 644 | |

| Taccalonolide N | 247 | |

| Taccalonolide R | 13,100 | |

| Taccalonolide T | 335 | |

| Taccalonolide Z | 120 | |

| Taccalonolide AA | 32.3 | |

| Taccalonolide AB | 2,800 | |

| Taccalonolide AF | 23 - 24 | |

| Taccalonolide AJ | 4.0 - 4.2 | |

| T-epoxide | 0.43 | |

| AI-epoxide | 0.88 | |

| Paclitaxel (for comparison) | 1.2 - 3.0 |

Table 2: Effects of Taccalonolide Analogs on In Vitro Tubulin Polymerization

| Compound | Concentration | Effect on Polymerization Rate | Reference(s) |

| Taccalonolide AJ | 1 µM | Increased rate from 12.7 min to 9.7 min | |

| Taccalonolide AJ | 10 µM | 4.7-fold increase in rate over vehicle | |

| Taccalonolide-Paclitaxel Hybrid (13) | 1 µM | Increased rate to 2.5 min | |

| Paclitaxel | 10 µM | ~5-fold increase in rate over vehicle |

Signaling Pathways and Cellular Consequences

The stabilization of microtubules by taccalonolides triggers a cascade of cellular events, culminating in apoptosis.

Figure 1: Signaling pathway initiated by the covalent binding of epoxy-taccalonolides to β-tubulin.

The primary cellular consequences of taccalonolide-induced microtubule stabilization are:

-

G2/M Cell Cycle Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest activates downstream signaling pathways that lead to programmed cell death. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2.

-

Bcl-2 Phosphorylation: Microtubule disruption by agents like taccalonolides leads to the activation of kinases such as c-Jun N-terminal kinase (JNK) and cyclin-dependent kinase 1 (CDK1). These kinases phosphorylate Bcl-2, which is believed to inactivate its anti-apoptotic function, thereby promoting cell death.

Detailed Experimental Protocols

The following protocols are representative of the methods used to characterize the interaction of taccalonolides with tubulin and their cellular effects.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Purified porcine brain tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP (1 mM final concentration)

-

Taccalonolide stock solution

-

96-well clear bottom plate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare the tubulin solution on ice by resuspending lyophilized tubulin in cold G-PEM buffer containing GTP to a final concentration of 2 mg/mL.

-

Add the desired concentration of taccalonolide or vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 30 to 60 minutes.

-

Plot the absorbance values against time to generate polymerization curves.

-

Analyze the curves to determine the lag time, maximum rate of polymerization, and the plateau phase (total polymer mass).

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of taccalonolides on the cellular microtubule network.

Materials:

-

Cells grown on glass coverslips

-

Taccalonolide solution

-

PBS (Phosphate Buffered Saline)

-

Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-β-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Treat cells with the desired concentration of taccalonolide for the appropriate time (e.g., 18 hours).

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following taccalonolide treatment.

Materials:

-

Cells treated with taccalonolide

-

PBS

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after taccalonolide treatment.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The taccalonolides, particularly the C-22,23 epoxidized analogs, represent a unique and promising class of microtubule-stabilizing agents. Their distinct covalent binding mechanism offers a potential solution to circumvent existing taxane resistance in cancer therapy. While significant progress has been made in understanding the structure-activity relationships and the molecular basis of their interaction with tubulin, further research is warranted. Specifically, a more detailed characterization of the less potent analogs, such as this compound, could provide valuable insights into the structural requirements for covalent modification and microtubule stabilization. The development of more potent and pharmacokinetically favorable taccalonolide derivatives, along with a deeper understanding of the signaling pathways they modulate, will be crucial for their successful translation into clinical applications. The unique properties of the taccalonolides make them a compelling area of investigation for the development of novel and effective anticancer therapeutics.

References

- 1. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

The Taccalonolide Frontier: A Deep Dive into the Biosynthesis of Novel Anticancer Steroids in Tacca plantaginea

For Researchers, Scientists, and Drug Development Professionals

Abstract

The taccalonolides, a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca, have garnered significant attention for their potent microtubule-stabilizing activity and their ability to circumvent common mechanisms of taxane (B156437) resistance in cancer cells. Tacca plantaginea is a rich source of these complex natural products.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of the taccalonolide biosynthesis pathway in Tacca plantaginea, from its origins in the general steroid pathway to the putative downstream modifications that generate the diverse array of known taccalonolides. Detailed experimental protocols for the extraction and analysis of these compounds are provided, alongside a quantitative summary of their biological activities. This document aims to serve as a valuable resource for researchers seeking to elucidate the complete biosynthetic pathway, develop biotechnological production platforms, and explore the therapeutic potential of these unique anticancer agents.

Introduction to Taccalonolides

Taccalonolides are a unique class of microtubule-stabilizing agents with a complex pentacyclic steroidal skeleton.[5] Unlike taxanes, which bind to the interior of the microtubule, taccalonolides are thought to have a distinct mechanism of action, making them promising candidates for overcoming drug resistance.[5][6][7] Over 20 different taccalonolides, designated A through Y, have been isolated from various Tacca species, with Tacca plantaginea being a notable source.[3] The intricate structures of these molecules, characterized by extensive oxygenation and acetylation, point to a complex and fascinating biosynthetic pathway.

The Putative Biosynthesis Pathway of Taccalonolides

While the complete biosynthesis of taccalonolides has not been fully elucidated, it is hypothesized to originate from the well-established isoprenoid and steroid biosynthesis pathways. The following sections outline a putative pathway leading to the taccalonolide backbone, based on the general principles of steroid synthesis in plants and the known chemical structures of taccalonolides.

Upstream Pathway: From Isoprenoids to a Steroid Precursor

The biosynthesis is believed to commence with the cyclization of 2,3-oxidosqualene, a common precursor for all steroids. In plants, this cyclization is typically catalyzed by cycloartenol (B190886) synthase. However, the presence of lanosterol (B1674476) synthase in some plants suggests a potential alternative route.[8][9][10][11] The resulting tetracyclic intermediate, either cycloartenol or lanosterol, then undergoes a series of modifications to form the basic steroid nucleus.

Downstream Pathway: Tailoring of the Steroid Backbone

The core steroid structure is then subjected to a series of extensive post-modifications, which are characteristic of taccalonolides. These modifications are catalyzed by a suite of tailoring enzymes, likely including:

-

Cytochrome P450 Monooxygenases (P450s): Responsible for the numerous hydroxylations at various positions on the steroid ring.

-

Hydroxylases: Further contribute to the oxygenation pattern.

-

Acetyltransferases: Catalyze the addition of acetyl groups, a common feature of many taccalonolides.

-

Lactone-forming enzymes: Responsible for the formation of the characteristic lactone ring.

The specific sequence and combination of these enzymatic reactions give rise to the diverse array of taccalonolide structures found in Tacca plantaginea.

Quantitative Data on Taccalonolide Activity

The biological activity of taccalonolides has been evaluated in various cancer cell lines. The following table summarizes the antiproliferative activities (IC50 values) of several taccalonolides.

| Taccalonolide | Cell Line | IC50 (nM) | Reference |

| Taccalonolide A | HeLa | 594 | [12] |

| Taccalonolide B | HeLa | 190 | [12] |

| Taccalonolide E | HeLa | 644 | [12] |

| Taccalonolide N | HeLa | 247 | [12] |

| Taccalonolide R | HeLa | 13,100 | [12] |

| Taccalonolide T | HeLa | 335 | [12] |

| Taccalonolide Z | HeLa | 120 | [12] |

| Taccalonolide AA | HeLa | 32 | [12] |

| Taccalonolide AB | HeLa | 2,800 | [12] |

| Taccalonolide AF | HeLa | 23 | [13] |

| Taccalonolide AJ | HeLa | 4 | [13] |

Experimental Protocols

Extraction and Isolation of Taccalonolides from Tacca plantaginea

The following protocol is a generalized procedure based on methods reported in the literature.

Methodology:

-

Plant Material: The whole plants of Tacca plantaginea are collected, air-dried, and powdered.

-

Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) under reflux.

-

Solvent Evaporation: The solvent is evaporated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The resulting residue is successively partitioned with chloroform (B151607) (CHCl3) and butanol (BuOH).

-

Chromatography: The chloroform-soluble fraction is subjected to repeated column chromatography on silica gel.

-

HPLC Purification: Further purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to afford individual taccalonolides.

Cell Proliferation Assay (SRB Assay)

The antiproliferative effects of taccalonolides are commonly evaluated using the sulforhodamine B (SRB) assay.[6]

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are treated with various concentrations of the taccalonolides for a specified period (e.g., 48 hours).[6]

-

Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with sulforhodamine B (SRB) solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

-

IC50 Calculation: The concentration that causes 50% inhibition of cell proliferation (IC50) is calculated from the dose-response curve.[6]

Future Directions and Conclusion

The biosynthesis of taccalonolides in Tacca plantaginea represents a compelling area for future research. The elucidation of the specific enzymes involved in the downstream tailoring of the steroid backbone is a critical next step. Transcriptome analysis of Tacca plantaginea could provide valuable insights into candidate genes encoding these enzymes.[14][15] A complete understanding of the biosynthetic pathway will not only be a significant scientific achievement but will also open the door to metabolic engineering and synthetic biology approaches for the sustainable production of these potent anticancer compounds. The unique mechanism of action and the ability of taccalonolides to overcome drug resistance underscore their potential as next-generation cancer therapeutics. This guide provides a foundational resource to stimulate and support further investigation into this promising class of natural products.

References

- 1. Five taccalonolides from Tacca plantaginea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taccalonolides from Tacca plantaginea [agris.fao.org]

- 3. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 8. Lanosterol synthase in dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Deep Dive into the Early Research of Taccalonolides A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the foundational research on taccalonolides A and B, two naturally occurring steroids that have garnered significant interest for their potent anti-cancer properties. This document summarizes the initial discovery, mechanism of action, and early biological evaluations of these compounds, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.

Introduction: Discovery and Initial Characterization

Taccalonolides A and B were first isolated in 1987 from the medicinal plant Tacca plantaginea.[1][2][3] Initially identified as the bitter principles of the plant, their complex pentacyclic steroidal-like structures were elucidated using modern chemical techniques.[4][5] Early studies noted the cytotoxic activity of taccalonolide A against P-388 leukemia cells.[4] However, it wasn't until 2003 that the microtubule-stabilizing properties of the taccalonolides were discovered, positioning them as a novel class of potential anti-cancer agents.[1][6] This discovery was significant as they were the first plant-derived microtubule-stabilizing agents identified since paclitaxel (B517696) and the first natural steroids to exhibit this activity.[7]

A key distinguishing feature of taccalonolides in early research was their unique mechanism of action. Unlike other microtubule stabilizers like taxanes, initial studies suggested that taccalonolides A and E do not bind directly to tubulin.[4][8][9] This suggested a novel mechanism for achieving microtubule stabilization and offered the potential to circumvent known resistance mechanisms to taxane-based therapies.

Quantitative Biological Activity

The antiproliferative activities of taccalonolides A and B, along with the closely related taccalonolide E, were evaluated in various cancer cell lines. The following table summarizes the key quantitative data from this early research, highlighting their potency and ability to overcome drug resistance.

| Compound | Cell Line | IC50 (µM) | Resistance Factor* | Reference |

| Taccalonolide A | MDA-MB-435 (drug-sensitive) | 2.6 | - | [7] |

| NCI/ADR (multidrug-resistant) | - | 10.7 | [7] | |

| HeLa | 0.594 | - | [9] | |

| Taccalonolide B | HeLa | - | - | [8] |

| Taccalonolide E | SK-OV-3 (drug-sensitive) | 0.78 | - | [7] |

| MDA-MB-435 (drug-sensitive) | 0.99 | - | [7] | |

| NCI/ADR (multidrug-resistant) | - | 27 | [7] | |

| Paclitaxel (for comparison) | MDA-MB-435 (drug-sensitive) | ~0.002 | - | [7] |

| NCI/ADR (multidrug-resistant) | - | 827 | [7] |

*Resistance Factor was calculated by dividing the IC50 for the resistant cell line by the IC50 for the corresponding drug-sensitive cell line.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used in the early evaluation of taccalonolides A and B.

Inhibition of Cell Proliferation (SRB Assay)

The sulforhodamine B (SRB) assay was a common method used to determine the antiproliferative effects of the taccalonolides.

Protocol:

-

Cell Plating: Cancer cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of taccalonolides or a vehicle control for a specified period (e.g., 48 or 72 hours).

-